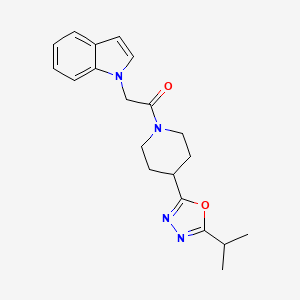
2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines the structural motifs of indole and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O, with a molecular weight of approximately 320.43 g/mol. The structure features an indole moiety linked to a piperidine ring substituted with an oxadiazole group, which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 320.43 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of indole and oxadiazole possess significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to exhibit potent antibacterial and antifungal activities. A study explored various oxadiazole derivatives and found that they effectively inhibited bacterial growth through disruption of bacterial cell wall synthesis .
Anticancer Potential
The indole structure is frequently associated with anticancer activity due to its ability to interact with various biological targets. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the oxadiazole moiety may enhance these effects by providing additional mechanisms for targeting cancer cell pathways .
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective properties. The compound's potential to modulate neurotransmitter systems could offer therapeutic benefits in neurodegenerative diseases. Research has suggested that certain indole-based compounds can protect neuronal cells from oxidative stress and apoptosis .
The mechanism by which This compound exerts its biological effects involves several pathways:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Oxidative Stress Modulation : The oxadiazole moiety can contribute to antioxidant properties, reducing oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential role in anti-inflammatory therapies .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Activity Study : A series of oxadiazole derivatives were synthesized and tested against various microbial strains. Results indicated that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial potency .
- Anticancer Research : A study focused on indole-based compounds demonstrated their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation .
- Neuroprotective Study : Research on indole derivatives highlighted their capacity to protect against neurotoxicity induced by glutamate, suggesting potential applications in treating neurodegenerative diseases .
属性
IUPAC Name |
2-indol-1-yl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14(2)19-21-22-20(26-19)16-8-10-23(11-9-16)18(25)13-24-12-7-15-5-3-4-6-17(15)24/h3-7,12,14,16H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPPNLZZHBDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














